molecular formula C9H13N5O4 B1664191 7,8-Dihydroneopterin CAS No. 1218-98-0

7,8-Dihydroneopterin

Cat. No.: B1664191
CAS No.: 1218-98-0
M. Wt: 255.23 g/mol
InChI Key: YQIFAMYNGGOTFB-XINAWCOVSA-N
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Safety and Hazards

Dihydroneopterin may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

7,8-Dihydroneopterin plays a significant role in biochemical reactions. It is involved in the conversion process catalyzed by the enzyme dihydroneopterin aldolase (DHNA), which transforms this compound into 6-hydroxymethyl-7,8-dihydropterin . This reaction is a crucial step in the de novo synthesis of folic acid from guanosine triphosphate .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is a potent antioxidant that can protect macrophages from oxidative damage in vitro . It also inhibits lipid oxidation, macrophage cell death, and scavenger receptor CD36 expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme dihydroneopterin aldolase (DHNA). DHNA catalyzes the conversion of this compound to 6-hydroxymethyl-7,8-dihydropterin . This reaction is part of the folate biosynthesis pathway, which is essential for the production of purines, pyrimidines, and amino acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that higher total concentrations of this compound are associated with reduced high-density lipoprotein cholesterol (HDLC) in a large population-based study .

Metabolic Pathways

This compound is involved in the metabolic pathway leading to folic acid. The enzyme dihydroneopterin aldolase (DHNA) catalyzes the conversion of this compound to 6-hydroxymethyl-7,8-dihydropterin, a crucial step in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroneopterin typically involves the reduction of neopterin. One common method is the catalytic hydrogenation of neopterin in the presence of a palladium catalyst under hydrogen gas . Another approach involves the use of chemical reducing agents such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research and medicine. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving similar reduction reactions under controlled conditions .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Superoxide, hypochlorite, and other reactive oxygen species.

    Reduction: Sodium borohydride, catalytic hydrogenation with palladium catalyst.

    Substitution: Various nucleophiles can be used for substitution reactions on the pteridine ring.

Major Products:

    Oxidation: Neopterin.

    Reduction: Tetrahydrobiopterin.

    Substitution: Various substituted pteridines depending on the nucleophile used.

Scientific Research Applications

7,8-Dihydroneopterin has several applications in scientific research:

Properties

IUPAC Name

2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,6,15-17H,1-2H2,(H4,10,11,13,14,18)/t4-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIFAMYNGGOTFB-XINAWCOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)[C@@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00153368
Record name 7,8-Dihydroneopterin
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Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7,8-Dihydroneopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1218-98-0
Record name 7,8-Dihydroneopterin
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Record name 7,8-Dihydroneopterin
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Record name 7,8-Dihydroneopterin
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Record name 7,8-Dihydroneopterin
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Record name 7,8-Dihydroneopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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